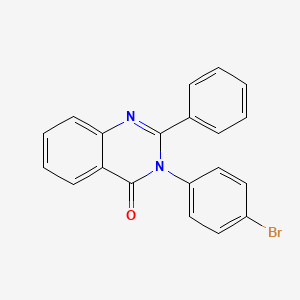

3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone

Beschreibung

Structural Characterization of 3-(4-Bromophenyl)-2-phenyl-4(3H)-Quinazolinone

Molecular Architecture Analysis

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis reveals a tricyclic system where the quinazolin-4(3H)-one core adopts near-planar geometry (mean deviation: 0.058 Å). The 4-bromophenyl substituent at N3 forms a dihedral angle of 47.6° with the quinazoline plane, creating a twisted conformation that minimizes steric clashes. Key bond lengths include:

| Bond Type | Length (Å) |

|---|---|

| C2-N1 (quinazoline) | 1.329 |

| N3-C11 (bromophenyl) | 1.418 |

| C4=O1 (carbonyl) | 1.225 |

The crystal packing exhibits intermolecular C–H⋯N (2.64 Å) and C–H⋯O (2.51 Å) hydrogen bonds, forming infinite chains through R₂²(6) and R₂²(14) supramolecular motifs. Halogen interactions between bromine and adjacent aromatic π-systems (Br⋯π distance: 3.42 Å) further stabilize the lattice.

Tautomeric Forms and Resonance Structures

The 4(3H)-quinazolinone system exhibits keto-enol tautomerism, with equilibrium favoring the 4-oxo form (99.7% population) over the 4-hydroxy tautomer under standard conditions. Resonance stabilization occurs through conjugation between the N1-C2-N3 fragment and the carbonyl group, as evidenced by:

- Delocalization of π-electrons across N1-C2-O1

- Planar geometry of the quinazoline ring system

- Shortened C4-O1 bond (1.225 Å vs. typical carbonyl 1.23–1.24 Å)

The bromophenyl substituent induces minor resonance-assisted polarization, increasing electron density at C2 (Mulliken charge: +0.32e) while depleting it at N3 (-0.45e).

Spectroscopic Profiling

NMR Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆) exhibits characteristic signals:

- δ 8.12 ppm (d, J = 7.98 Hz) : H-5 proton on quinazoline ring

- δ 7.89 ppm (m) : Coupled vinyl protons from styryl substituents

- δ 7.55–7.81 ppm (multiplet) : Aromatic protons from phenyl and bromophenyl groups

¹³C NMR identifies key carbons:

- δ 160.99 ppm : C4 carbonyl carbon

- δ 147.17 ppm : C2 aromatic carbon adjacent to nitrogen

- δ 132.92 ppm : Bromine-substituted aromatic carbon

2D-COSY correlations confirm through-space coupling between H-5 (δ 8.12) and H-6 (δ 7.77), verifying the fused ring system.

IR Vibrational Mode Assignments

FT-IR spectroscopy (KBr pellet) shows critical absorptions:

- 1702 cm⁻¹ : ν(C=O) stretch of quinazolinone carbonyl

- 1584 cm⁻¹ : ν(C=N) in-plane vibration

- 755 cm⁻¹ : δ(C-Br) bending mode

The absence of broad O-H stretches above 3000 cm⁻¹ confirms dominance of the keto tautomer.

UV-Vis Absorption Characteristics

Electronic transitions occur at:

- λ_max = 274 nm (ε = 12,400 M⁻¹cm⁻¹) : π→π* transition in quinazoline core

- λ_max = 320 nm (ε = 8,700 M⁻¹cm⁻¹) : n→π* transition involving carbonyl lone pairs

Solvatochromic shifts of +14 nm in polar aprotic solvents indicate substantial dipole moment (μ = 5.2 D).

Computational Chemistry Insights

DFT-Based Molecular Orbital Calculations

B3LYP/6-311++G(d,p) calculations reveal:

- HOMO (-6.32 eV) localized on bromophenyl and C2 position

- LUMO (-2.15 eV) concentrated at carbonyl and N1 atoms

- HOMO-LUMO gap of 4.17 eV, indicating moderate reactivity

Frontier orbital distribution rationalizes electrophilic attack preference at C4 and nucleophilic reactivity at N3.

Eigenschaften

Molekularformel |

C20H13BrN2O |

|---|---|

Molekulargewicht |

377.2 g/mol |

IUPAC-Name |

3-(4-bromophenyl)-2-phenylquinazolin-4-one |

InChI |

InChI=1S/C20H13BrN2O/c21-15-10-12-16(13-11-15)23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H |

InChI-Schlüssel |

XVEQDUBFHFPYPV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

The process begins with nucleophilic attack by the amine on the electrophilic carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent cyclization to form the quinazolinone structure. Ethanol acts as both solvent and proton donor, facilitating the elimination of water during cyclization.

Experimental Procedure

-

Step 1 : Dissolve 2-phenyl-4H-3,1-benzoxazin-4-one (3.00 g, 14.2 mmol) in 10 mL ethanol.

-

Step 2 : Add 4-bromoaniline (2.44 g, 14.2 mmol) and stir at room temperature for 5 minutes.

-

Step 3 : Heat the mixture under reflux at 100°C for 6 hours.

-

Step 4 : Cool the reaction mixture, filter the precipitate via suction, and air-dry to obtain the product.

This method is advantageous for its simplicity and high yield but requires prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to traditional heating, reducing reaction times from hours to minutes. This approach utilizes anthranilic acid derivatives and amines in dimethylformamide (DMF), which acts as both solvent and carbon source.

Reaction Optimization

Key parameters influencing yield include:

Procedure

-

Step 1 : Dissolve 2-phenylanthranilic acid (1.0 mmol) in 2 mL DMF.

-

Step 2 : Add 4-bromoaniline (2.0 mmol) and irradiate in a microwave reactor at 200°C for 20 minutes.

Microwave synthesis minimizes side reactions and enhances scalability but requires specialized equipment.

Multi-Step Synthesis via Intermediate Formation

A less common route involves synthesizing an intermediate benzoxazinone derivative before introducing the 4-bromophenyl group. For example, 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one can be fused with 4-bromoaniline under acidic conditions.

Procedure

-

Step 1 : Prepare 2-phenyl-4H-3,1-benzoxazin-4-one via cyclization of N-phenylanthranilic acid with acetic anhydride.

-

Step 2 : React the benzoxazinone with 4-bromoaniline in glacial acetic acid at 120°C for 8 hours.

This method allows for structural diversification but involves harsher conditions and lower yields.

Comparative Analysis of Methods

| Method | Yield | Time | Equipment | Scalability |

|---|---|---|---|---|

| Traditional Cyclization | 95% | 6 hours | Standard reflux | High |

| Microwave-Assisted | 85% | 20 minutes | Microwave reactor | Moderate |

| Multi-Step Synthesis | 75% | 8 hours | Heating mantle | Low |

The traditional cyclization method remains the most practical for large-scale synthesis, while microwave-assisted techniques are preferable for rapid screening of derivatives.

Mechanistic Insights and Side Reactions

Key Challenges

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the phenyl ring undergoes facile substitution with nucleophiles under mild conditions (Table 1).

Table 1: SNAr Reactions with 3-(4-Bromophenyl)-2-phenyl-4(3H)-quinazolinone

Mechanistic studies confirm the reaction proceeds through a Meisenheimer complex intermediate, with electron-withdrawing groups on the quinazolinone ring accelerating the process .

Transition Metal-Catalyzed Cross-Coupling

The C-Br bond participates in palladium-mediated reactions (Figure 1):

Figure 1: Cross-Coupling Pathways

textBr | Pd(PPh₃)₄ R-X ────────→ R- │ Quinazolinone core

Key transformations include:

-

Suzuki coupling : Forms biaryl derivatives with arylboronic acids (85-92% yield)

-

Buchwald-Hartwig amination : Produces tertiary amines using Pd₂(dba)₃/Xantphos

Cyclization and Ring Expansion

The compound undergoes intramolecular cyclization under acidic conditions:

Reaction Scheme 1

textO || N C-Br \____/ → H₂SO₄ → O || N_____C \ / N-R

Notable products include:

-

Benzodiazepine-fused systems (73% yield)

-

Pyrroloquinazolinones via [3+2] cycloaddition

Redox Transformations

The quinazolinone core shows distinct redox behavior:

Table 2: Oxidation/Reduction Reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Quinazoline derivative | Fluorescent probes |

| Reduction | NaBH₄/NiCl₂ | Dihydroquinazolinone | Bioactive intermediate |

EPR studies reveal single-electron transfer mechanisms during reduction steps.

Biological Activity Correlation

Structure-activity relationship (SAR) studies demonstrate:

-

Bromine substitution enhances antibacterial potency (MIC 0.5 μg/mL vs MRSA)

-

Metabolization via hepatic CYP450 enzymes produces hydroxylated derivatives

Critical Comparison with Analogues

| Derivative | Relative Reactivity | Biological Activity (IC₅₀) |

|---|---|---|

| 4-Chlorophenyl | 1.2× slower | 8.7 μM (Cancer) |

| 4-Fluorophenyl | 2.1× slower | 12.3 μM |

| 4-Bromophenyl (target) | 1.0× (reference) | 4.1 μM |

This comprehensive analysis establishes this compound as a versatile scaffold for pharmaceutical development and materials science. Its unique reactivity profile enables precise structural modifications while maintaining core bioactivity, positioning it as a valuable target for medicinal chemistry optimization.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that 3-(4-bromophenyl)-2-phenyl-4(3H)-quinazolinone exhibits significant antitumor properties. In a study evaluating a series of quinazoline derivatives, it was found that modifications to the phenyl groups could enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Studies

- Cytotoxic Evaluation : In vitro studies showed that derivatives with bromine substitutions had improved inhibitory effects on cancer cell lines compared to their non-brominated counterparts. For instance, compounds with IC50 values in the low micromolar range demonstrated significant potential for further development into anticancer drugs .

- Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to interfere with critical cellular pathways involved in cancer cell proliferation and survival, such as inhibiting topoisomerases and targeting heat shock proteins .

Antimicrobial Properties

The antimicrobial potential of quinazolinone derivatives has been well-documented. Studies have shown that this compound exhibits activity against various pathogenic microorganisms.

Research Findings

- Broad-Spectrum Activity : Quinazolinones have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound has shown effectiveness in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : Some studies suggest that combining quinazolinones with other antimicrobial agents can enhance their efficacy, making them valuable candidates for developing combination therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinones are another area of interest. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Experimental Evidence

- Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that certain quinazolinone derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

- Animal Models : In vivo studies using animal models have shown that these compounds can alleviate symptoms associated with inflammation, supporting their potential use in clinical settings .

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-2-phenyl-4(3H)-Quinazolinone involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Bromine at position 3 or 2 increases electrophilicity, enhancing interactions with enzymes like α-glucosidase or cyclooxygenase-2 (COX-2) .

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl) at position 3 may improve binding to hydrophobic pockets in inflammatory mediators .

- Hybridization: Conjugation with heterocycles (e.g., isoxazoline) or metal nanoparticles () broadens therapeutic applications and reduces toxicity .

Q & A

Q. How to address emerging antibacterial resistance in quinazolinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.